molecular formula C11H16N2O2 B13004199 6-Isopropyl-N-methoxy-N-methylnicotinamide

6-Isopropyl-N-methoxy-N-methylnicotinamide

Katalognummer: B13004199
Molekulargewicht: 208.26 g/mol
InChI-Schlüssel: UVOPRBKHXPPQDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Isopropyl-N-methoxy-N-methylnicotinamide is a chemical compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

The synthesis of 6-Isopropyl-N-methoxy-N-methylnicotinamide typically involves several steps. One common synthetic route includes the reaction of nicotinic acid derivatives with isopropylamine and methoxyamine under controlled conditions. The reaction conditions often require specific temperatures and solvents to ensure the desired product’s purity and yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Analyse Chemischer Reaktionen

6-Isopropyl-N-methoxy-N-methylnicotinamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Wissenschaftliche Forschungsanwendungen

6-Isopropyl-N-methoxy-N-methylnicotinamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 6-Isopropyl-N-methoxy-N-methylnicotinamide involves its interaction with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

6-Isopropyl-N-methoxy-N-methylnicotinamide can be compared with similar compounds such as 6-Bromo-N-methoxy-N-methylnicotinamide. While both compounds share a similar core structure, the presence of different substituents (isopropyl vs. bromo) imparts distinct chemical and physical properties.

Similar Compounds

  • 6-Bromo-N-methoxy-N-methylnicotinamide
  • 6-Methyl-N-methoxy-N-methylnicotinamide

Eigenschaften

Molekularformel

C11H16N2O2

Molekulargewicht

208.26 g/mol

IUPAC-Name

N-methoxy-N-methyl-6-propan-2-ylpyridine-3-carboxamide

InChI

InChI=1S/C11H16N2O2/c1-8(2)10-6-5-9(7-12-10)11(14)13(3)15-4/h5-8H,1-4H3

InChI-Schlüssel

UVOPRBKHXPPQDO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=NC=C(C=C1)C(=O)N(C)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.